![molecular formula C6H14N2O2 B580224 L-LYSINE, [14C(U)]- CAS No. 18746-72-0](/img/new.no-structure.jpg)
L-LYSINE, [14C(U)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, [14C(U)]- is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and other cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine, [14C(U)]- can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon source labeled with carbon-14, such as glucose or acetate. The fermentation process involves the conversion of the labeled carbon source into L-lysine, which is then purified to obtain the radiolabeled compound .
Industrial Production Methods
The industrial production of L-lysine, [14C(U)]- typically involves large-scale fermentation processes. The fermentation reactor is operated under controlled conditions to maximize the yield of L-lysine. After fermentation, the product is extracted and purified using techniques such as ion exchange chromatography and crystallization .
化学反応の分析
Types of Reactions
L-Lysine, [14C(U)]- undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form pipecolic acid and other metabolites.
Reduction: Reduction reactions can convert L-lysine into its corresponding amine derivatives.
Substitution: L-lysine can react with aldehydes to form imines (Schiff bases), which can be further reduced to secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or cyanoborohydride are used.
Substitution: Aldehydes are used in the presence of acidic or basic catalysts to form imines.
Major Products
Oxidation: Pipecolic acid, saccharopine, and α-aminoadipate.
Reduction: Various amine derivatives.
Substitution: Imines and secondary amines.
科学的研究の応用
L-Lysine, [14C(U)]- has numerous applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of enzymatic reactions involving lysine.
Biology: Helps trace metabolic pathways and understand protein synthesis and degradation.
Medicine: Used in research on lysine metabolism disorders and the development of therapeutic agents.
Industry: Employed in the production of animal feed supplements and pharmaceuticals
作用機序
L-Lysine, [14C(U)]- exerts its effects by participating in various biochemical pathways. It is incorporated into proteins during translation and can be metabolized into other compounds such as pipecolic acid and saccharopine. The radiolabel allows researchers to track the movement and transformation of lysine within cells and tissues .
類似化合物との比較
L-Lysine, [14C(U)]- can be compared with other radiolabeled amino acids such as:
L-Arginine, [14C(U)]-: Another essential amino acid labeled with carbon-14, used to study arginine metabolism.
L-Leucine, [14C(U)]-: Used to investigate protein synthesis and degradation.
L-Methionine, [14C(U)]-: Utilized in research on methylation processes and sulfur metabolism
L-Lysine, [14C(U)]- is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways, making it a valuable tool in biochemical and physiological research.
特性
CAS番号 |
18746-72-0 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
148.18 g/mol |
IUPAC名 |
(2S)-2,6-diamino(114C)hexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i6+2 |
InChIキー |
KDXKERNSBIXSRK-BXQGICHFSA-N |
SMILES |
C(CCN)CC(C(=O)O)N |
異性体SMILES |
C(CCN)C[C@@H]([14C](=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


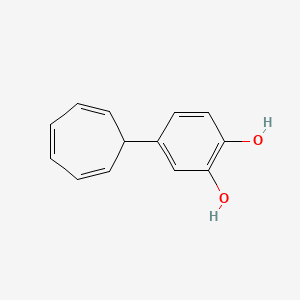
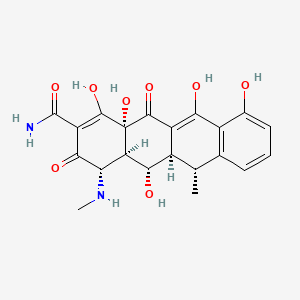
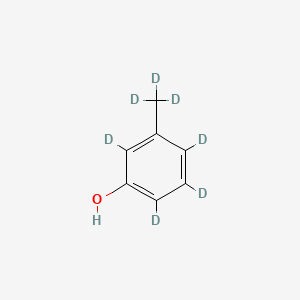
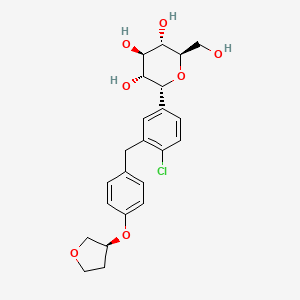
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
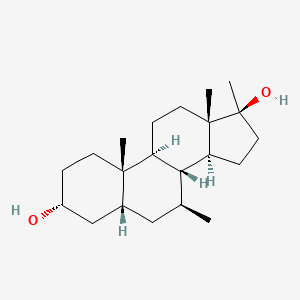
![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)
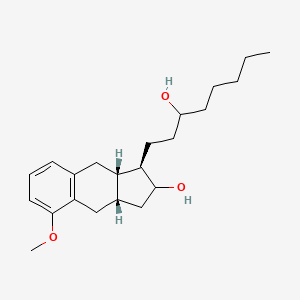
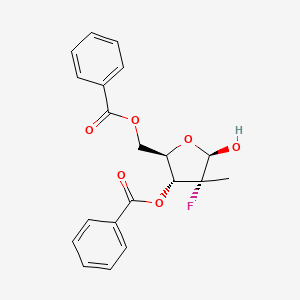
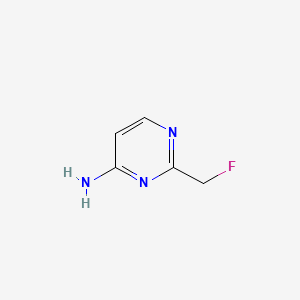
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
